molecular formula C11H16N2O3S B6341734 tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate CAS No. 1111597-87-5

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B6341734
CAS No.: 1111597-87-5
M. Wt: 256.32 g/mol
InChI Key: TUCDUUNKHNEUPU-MDWZMJQESA-N
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Description

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate is a synthetic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol

Preparation Methods

The synthesis of tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable oxime derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but lacks the thiophene ring and oxime group.

    tert-Butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a different substituent on the nitrogen atom and lacks the oxime group

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDUUNKHNEUPU-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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